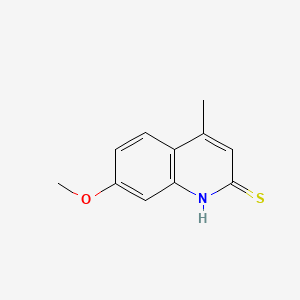

7-Methoxy-4-methylquinoline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-4-methyl-1H-quinoline-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NOS/c1-7-5-11(14)12-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNQZUVUCGOPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=S)NC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350355 | |

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52507-57-0 | |

| Record name | 7-Methoxy-4-methylquinoline-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 7 Methoxy 4 Methylquinoline 2 Thiol and Its Analogs

Conventional Synthetic Routes to 2-Thioquinoline Derivatives

Traditional methods for synthesizing the quinoline (B57606) core have been adapted and refined over more than a century. These routes typically involve the construction of the quinoline ring system first, followed by the introduction or modification of functional groups to yield the desired 2-thioquinoline structure.

Multicomponent Reaction Approaches

Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.orgnih.gov Several MCR strategies have been developed for the synthesis of quinoline derivatives, with some tailored to produce 2-thioquinolines directly.

One such approach involves the cyclization of ortho-heteroaryl anilines with an isothiocyanate, such as isothiocyanatobenzene, in a green solvent like PEG-200. This metal-free and base-free method offers short reaction times and straightforward product isolation. researchgate.net Another strategy is the electrophilic cyclization of isothiocyanates with alkynes, which has been shown to produce various 2-thioquinolines in good to excellent yields. nih.gov Furthermore, solvent-free MCRs involving 2-chloro-3-formylquinolines, anilines, and 2-mercaptoacetic acid have been used to create quinolinyl-thiazolidinones, showcasing the versatility of MCRs in building complex quinoline-based sulfur heterocycles. nih.gov A one-pot tandem process combining a Lewis acid-catalyzed Michael addition-cyclization of o-aminothiophenol with a 1,3-ynone, followed by an iodine-mediated desulfurization, also yields the quinoline core. nih.gov These methods represent a significant advancement over classical linear syntheses.

Nucleophilic Substitution Strategies for Introducing Thiol Moiety

Nucleophilic substitution offers a direct and versatile route to 2-thioquinolines, typically starting from a quinoline ring pre-functionalized with a suitable leaving group at the 2-position, most commonly a chlorine atom.

A highly effective and regioselective modern method is the deoxygenative C-H functionalization of quinoline N-oxides. nih.govorganic-chemistry.org In this process, the parent quinoline (e.g., 7-methoxy-4-methylquinoline) is first oxidized to the corresponding N-oxide. The N-oxide is then activated with an agent like triflic anhydride (B1165640), making the C2 position highly electrophilic. Subsequent reaction with thiourea (B124793) as the sulfur nucleophile leads to the formation of the quinoline-2-thione with excellent regioselectivity and in good to high yields. nih.govorganic-chemistry.org A one-pot procedure, converting the quinoline directly to the 2-thione without isolating the N-oxide intermediate, enhances the efficiency of this protocol. organic-chemistry.org

A more traditional nucleophilic substitution involves the reaction of a 2-chloroquinoline (B121035) with a sulfur nucleophile. rsc.org For instance, 2-chloroquinolines can be reacted with thiourea in boiling ethanol (B145695) to yield the corresponding quinoline-2-thione. mdpi.com This method relies on the synthesis of the 2-chloroquinoline precursor, which can itself be prepared from the corresponding quinolin-2-one using reagents like phosphoryl chloride (POCl₃) or from 2-vinylanilines reacting with diphosgene. nih.gov

Green Chemistry Approaches in the Synthesis of 7-Methoxy-4-methylquinoline-2-thiol

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic routes. These approaches focus on reducing waste, minimizing energy consumption, and avoiding hazardous solvents and reagents.

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions minimizes the use of volatile organic compounds (VOCs), reducing environmental impact and simplifying product purification. Several quinoline synthesis methods have been adapted to be solvent-free.

The Friedländer synthesis, for example, can be carried out by reacting a 2-aminoaryl ketone with a ketone under thermal, solvent-free conditions, often with a reusable catalyst like caesium iodide. researchgate.net This approach offers good yields, clean reactions, and easy work-up. researchgate.net Similarly, multicomponent reactions to form complex quinoline derivatives have been successfully implemented without solvents, sometimes using a recyclable catalyst such as β-cyclodextrin-SO₃H. nih.gov Thionation, a key step in converting a quinolin-2-one to a quinoline-2-thione, can also be performed under solvent-free conditions, particularly when using Lawesson's reagent with microwave heating.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov

This technology has been successfully applied to various classical quinoline syntheses, including the Skraup and Friedländer reactions, significantly reducing the often lengthy reaction times. nih.govnih.gov For the synthesis of the target compound's precursors, microwave irradiation has been used to efficiently prepare 4-hydroxy-2-quinolinone derivatives from anilines and diethylmalonate. semanticscholar.org It is also effective for the subsequent N- and O-alkylation steps to obtain compounds like 4-methoxy-1-methyl-2-quinolinone. semanticscholar.org

Nanocatalyst Applications in Sustainable Synthesis

In recent years, the application of nanocatalysts in organic synthesis has garnered significant attention as a green and sustainable approach. acs.org These catalysts offer advantages such as high surface area, increased catalytic activity, and recyclability, addressing many of the drawbacks of traditional homogeneous and heterogeneous catalysts like harsh reaction conditions, long reaction times, and the use of hazardous solvents. acs.org Various nanocatalysts have been effectively employed in the synthesis of quinoline derivatives, often through one-pot multicomponent reactions. nih.gov

Magnetic nanoparticles (MNPs), in particular, have proven to be effective and environmentally friendly catalysts for quinoline synthesis. For instance, CoFe₂O₄ MNPs have been used for the synthesis of polyhydroquinolines. nih.gov Another approach involves the use of silica-sulfuric acid supported on magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) to catalyze the condensation reaction between 2-aminoaryl ketones and α-methylene ketones under solvent-free conditions, affording substituted quinolines in high yields. nih.gov

Titanium dioxide (TiO₂) nanoparticles have also been utilized as an efficient, heterogeneous catalyst for the one-pot, three-component synthesis of 5-oxo-4-aryl-1,4,5,6,7,8-hexahydro-2-quinolinecarboxylic acid derivatives under solvent-free conditions. researchgate.net The use of these nanocatalysts often leads to excellent yields, mild reaction conditions, and the ability to recycle and reuse the catalyst multiple times with minimal loss of activity. nih.govnih.gov

Table 1: Examples of Nanocatalysts in Quinoline Synthesis

| Nanocatalyst | Reaction Type | Key Conditions | Yield Range | Reference |

|---|---|---|---|---|

| Fe₃O₄@SiO₂-SO₃H | Friedländer Condensation | 110 °C, Solvent-free | 75-96% | nih.gov |

| IRMOF-3/PSTA/Cu | One-pot multicomponent | 80 °C, CH₃CN | 85-96% | nih.gov |

| TiO₂ NPs | Three-component reaction | Solvent-free | 92-98% | researchgate.net |

| Ag,Ce@SNC/A1SCA | One-pot synthesis | 80 °C, Ethanol/Water | Good | nih.gov |

| Fe₃O₄@SiO₂-Ag | Three-component coupling | 60 °C, Water/Ethanol | Good | nih.gov |

Organocatalysis and Metal-Free Protocols

The development of organocatalytic and metal-free synthetic routes for quinolines aligns with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals. researchgate.net These methods have become an attractive alternative for constructing the quinoline core. nih.govresearchgate.net

A variety of organocatalysts have been successfully employed. For example, p-toluenesulfonic acid (p-TsOH) has been used to catalyze the three-component reaction of aromatic aldehydes, amines, and ferrocenylacetylene in water, providing an efficient synthesis of 4-ferrocenylquinoline derivatives. researchgate.net Similarly, the Friedländer annulation, a classic method for quinoline synthesis, can be promoted by catalysts like molecular iodine or polymer-bound sulfonic acid under solvent-free conditions. organic-chemistry.org

Metal-free strategies often involve tandem or cascade reactions. One such approach is the functionalization of C(sp³)–H bonds and subsequent tandem cyclization of 2-methylquinolines with 2-styrylanilines, catalyzed by iodide, to form functionalized quinoline derivatives. nih.govnih.gov Another metal-free method involves the DBU-promoted cascade Michael addition/cyclization between 2-aminobenzonitriles and methyl 4,4-difluorobut-2-ynoate to generate highly functionalized quinolines. researchgate.net These protocols are valued for their operational simplicity, broad substrate scope, and environmental friendliness. nih.govrsc.org

Strategies for Substituent Introduction and Modification at Positions 4 and 7

The synthesis of this compound requires the specific placement of a methyl group at position 4 and a methoxy (B1213986) group at position 7. This is typically achieved by selecting appropriately substituted starting materials for the primary quinoline ring synthesis.

Introduction of Methyl Group at Position 4

The introduction of a methyl group at the C4 position of the quinoline ring is commonly achieved through established named reactions for quinoline synthesis. The choice of reactants in these syntheses dictates the substitution pattern of the final product.

Friedländer Synthesis : This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone. wikipedia.org To obtain a 4-methylquinoline (B147181), a 2-aminobenzaldehyde (B1207257) or 2-aminophenyl ketone is reacted with acetone. The reaction is typically catalyzed by an acid or a base. organic-chemistry.orgwikipedia.org Microwave-assisted Friedländer synthesis has also been reported for preparing 4-methylquinoline derivatives. researchgate.net

Doebner-von Miller Reaction : This method is a variation of the Skraup synthesis and involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com To synthesize a 4-methylquinoline, an aniline can be reacted with crotonaldehyde (B89634) (but-2-enal) or by generating the α,β-unsaturated aldehyde in situ from acetaldehyde. iipseries.orgresearchgate.net The reaction is generally catalyzed by strong acids like sulfuric or hydrochloric acid. wikipedia.orgiipseries.org

Combes Quinoline Synthesis : This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst. For a 2,4-disubstituted quinoline, such as a 4-methyl derivative, an appropriately substituted aniline is reacted with acetylacetone (B45752) (pentane-2,4-dione). iipseries.org

Introduction of Methoxy Group at Position 7

The methoxy group at the C7 position is typically incorporated by starting the synthesis with an aniline derivative that already contains this substituent at the desired position. For the synthesis of this compound, a key starting material would be 3-methoxyaniline.

Classic quinoline syntheses like the Conrad-Limpach or Doebner-von Miller reaction would utilize 3-methoxyaniline as the aniline component. For example, in a Conrad-Limpach approach to the corresponding quinolin-4-ol, 3-methoxyaniline would be reacted with a β-ketoester like ethyl acetoacetate. wikipedia.orgjptcp.com A patented process describes the synthesis of 4-hydroxy-7-methoxyquinoline (B63709) starting from 3-methoxyaniline (referred to as m-anisidine (B1676023) in older literature) and diethyl malonate. google.com

Alternatively, if a quinoline with a different functional group at position 7 (e.g., a hydroxyl or a halogen) is available, the methoxy group can be introduced through nucleophilic aromatic substitution (SₙAr). chemistrysteps.commasterorganicchemistry.com For instance, a 7-chloroquinoline (B30040) derivative can be converted to a 7-methoxyquinoline (B23528) by reaction with sodium methoxide. ntu.edu.sg The quinoline ring is electron-deficient, which facilitates nucleophilic attack, particularly when activating groups are present. researchgate.net Similarly, a 7-hydroxyquinoline (B1418103) can be methylated using a suitable methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

Reaction Mechanism Studies in the Synthesis of this compound

The synthesis of this compound is not a single reaction but a multi-step process. A plausible synthetic route involves first constructing the 7-methoxy-4-methylquinolin-2-one (or 4-hydroxy-2-quinolone) core, followed by a thionation step to convert the carbonyl group into a thiocarbonyl (thione).

The initial formation of the quinolinone ring can be achieved via the Conrad-Limpach-Knorr synthesis . wikipedia.orgquimicaorganica.org This reaction involves the condensation of an aniline with a β-ketoester. To obtain the desired substitution pattern, 3-methoxyaniline would be reacted with ethyl acetoacetate. The mechanism proceeds as follows:

Schiff Base Formation/Enamine Tautomerization : The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester. This is generally the kinetically favored pathway at lower temperatures. After dehydration, a Schiff base is formed, which tautomerizes to the more stable enamine intermediate. wikipedia.org

Cyclization : The enamine then undergoes an intramolecular electrophilic attack on the aromatic ring. This cyclization step requires high temperatures (around 250 °C) and is the rate-determining step. wikipedia.org

Aromatization : The resulting intermediate eliminates a molecule of ethanol to form the final 7-methoxy-4-methylquinolin-2-one product. The product exists in tautomeric equilibrium with its 2-hydroxyquinoline (B72897) form. wikipedia.org

Once the 7-methoxy-4-methylquinolin-2-one is synthesized, the final step is thionation . This involves converting the C2-carbonyl group to a C2-thione. This can be achieved by reacting the quinolinone with a thionating agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. mdpi.com A more modern, metal-free approach involves the deoxygenative C-H/C-S functionalization of the corresponding quinoline N-oxide with thiourea in the presence of an activator like triflic anhydride (Tf₂O). researchgate.netacs.org The proposed mechanism for this latter transformation involves:

N-Oxide Activation : The quinoline N-oxide is activated by Tf₂O.

Nucleophilic Attack : Thiourea acts as the sulfur source, attacking the activated quinoline ring at the C2 position.

Rearrangement and Elimination : A subsequent rearrangement and elimination sequence leads to the formation of the quinoline-2-thione with excellent regioselectivity. researchgate.net

This two-stage synthetic strategy, combining a classic ring-forming reaction with a modern functional group interconversion, provides a viable pathway to the target molecule, this compound.

Tautomeric Equilibrium and Structural Isomerism of 7 Methoxy 4 Methylquinoline 2 Thiol

The chemical compound 7-Methoxy-4-methylquinoline-2-thiol can exist in two tautomeric forms: the thiol form (this compound) and the thione form (7-Methoxy-4-methyl-1H-quinoline-2-thione). This phenomenon, known as thiol-thione tautomerism, involves the migration of a proton between the sulfur atom and the nitrogen atom in the quinoline (B57606) ring. The equilibrium between these two forms is a critical aspect of the compound's structure and reactivity.

The general principle of thione-thiol tautomerism in thioamides suggests that the thione form is typically more stable. scispace.com In heterocyclic systems like quinolines, this equilibrium can be influenced by the potential for aromaticity in the thiol form. scispace.com

Thiol-Thione Tautomerism in 2-Quinoline Systems

In 2-quinoline systems, the thiol-thione equilibrium is a well-established phenomenon. The thiol form possesses a C=N double bond within the heterocyclic ring and an S-H group, while the thione form has a C=S double bond and an N-H group within the ring. The relative stability of these tautomers is dictated by a variety of factors, including electronic effects, steric hindrance, and intermolecular interactions.

Generally, for 2-mercaptoquinoline derivatives, the thione tautomer is the predominant form in the solid state and in polar solvents. This preference is attributed to the greater polarity of the thione form and its ability to form strong hydrogen bonds.

Experimental and Theoretical Elucidation of Tautomeric Preferences

The study of tautomeric equilibria relies on a combination of experimental techniques and theoretical calculations.

Experimental Methods: Spectroscopic methods are invaluable for identifying and quantifying tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the protons and carbons attached to or near the tautomerizing group (N-H vs. S-H) are significantly different. For instance, in a related system of 3-substituted 2-methyl-quinolin-4(1H)-ones, the chemical shift of the carbon at position C4 was used as a key indicator to assign the predominant tautomeric form in solution. nuph.edu.uaresearchgate.net

UV-Vis Spectroscopy: The electronic absorption spectra of the thiol and thione forms differ due to their distinct chromophoric systems. The thione form typically exhibits a strong absorption at a longer wavelength compared to the thiol form. scispace.com This technique has been used to study the tautomerism of mercaptopyridines and mercaptopyrimidines. researchgate.netresearchgate.net

Theoretical Methods: Quantum-chemical calculations provide insights into the relative energies and stabilities of the tautomers.

Density Functional Theory (DFT): This method is widely used to calculate the geometries and relative energies of tautomers in the gas phase and in solution. researchgate.netrsc.org

Ab initio methods: Methods like MP2 (Møller-Plesset perturbation theory) can also be employed for more accurate energy calculations. nuph.edu.uaresearchgate.net Solvation models, such as the Polarizable Continuum Model (PCM), are often used to account for solvent effects. nuph.edu.uaresearchgate.net

The following table summarizes the key methodologies used to study tautomerism:

| Methodology | Application in Tautomerism Studies | Key Findings from Related Systems |

| 1H & 13C NMR Spectroscopy | Distinguishes between tautomers based on different chemical shifts of key nuclei (e.g., N-H vs. S-H, C=S vs. C-SH). | In 3-substituted 2-methyl-quinolin-4(1H)-ones, significant deshielding of the C4 carbon indicated the predominance of the oxo (analogous to thione) form in DMSO-d6. nuph.edu.uaresearchgate.net |

| UV-Vis Spectroscopy | Identifies tautomers by their distinct absorption maxima. | Thioacetamide's thione form was shown to dominate based on UV spectra comparisons. scispace.com For mercaptopyridines, the thione form is favored in polar solvents. researchgate.netresearchgate.net |

| Quantum-Chemical Calculations (DFT, MP2) | Calculates the relative energies and stabilities of tautomers, predicting the predominant form under different conditions. | For 2-thiopyrimidine, the thiol tautomer is more stable in the gas phase, while the thione form is more stable in polar solvents. researchgate.net |

Influence of Substituents (Methoxy and Methyl) on Tautomeric Equilibrium

The nature and position of substituents on the quinoline ring can significantly influence the position of the tautomeric equilibrium.

Methoxy (B1213986) Group (-OCH3): The methoxy group at the 7-position is an electron-donating group through resonance. This donation of electron density to the aromatic system can influence the relative basicity of the nitrogen and sulfur atoms. By increasing the electron density in the ring, it may slightly favor the protonation of the nitrogen atom, thus shifting the equilibrium towards the thione form.

Methyl Group (-CH3): The methyl group at the 4-position is an electron-donating group through an inductive effect. This also increases the electron density in the quinoline ring, which could similarly favor the thione tautomer. Studies on methyl-substituted quinolines have shown that the position of the methyl group affects their reactivity. utah.edu

In general, substituents that increase the basicity of the ring nitrogen are expected to shift the equilibrium towards the more stable thione form.

Impact of Solvent and Temperature on Tautomerism

Environmental factors such as solvent polarity and temperature play a crucial role in determining the position of the tautomeric equilibrium. nih.gov

Solvent Effects: The polarity of the solvent is a major determinant of the tautomeric preference.

Polar Solvents (e.g., water, ethanol (B145695), DMSO): These solvents can stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding. The thione form, with its C=S and N-H bonds, is generally more polar than the thiol form. Studies on related heterocyclic thiones have consistently shown that polar solvents shift the equilibrium towards the thione form. researchgate.netresearchgate.netbeilstein-journals.org

Nonpolar Solvents (e.g., cyclohexane, chloroform): In nonpolar solvents, the less polar thiol form is often favored. researchgate.netresearchgate.net Chloroform, although non-polar, can act as a proton donor and form stabilizing intermolecular hydrogen bonds with the C=O group in keto-enol systems, which could be analogous to the C=S group in thiol-thione systems. beilstein-journals.orgbeilstein-journals.org

The following table illustrates the general trend of solvent effects on thiol-thione tautomerism:

| Solvent Type | General Effect on Equilibrium | Predominant Tautomer | Rationale |

| Polar Protic & Aprotic | Shifts equilibrium towards the more polar tautomer. | Thione | Stabilization of the polar C=S and N-H bonds through dipole-dipole interactions and hydrogen bonding. researchgate.net |

| Nonpolar | Shifts equilibrium towards the less polar tautomer. | Thiol | Minimization of unfavorable interactions with the nonpolar solvent. researchgate.net |

Temperature Effects: Temperature can also influence the tautomeric equilibrium. In many cases, an increase in temperature shifts the equilibrium towards the more polar tautomer. irb.hr For instance, in a study of symmetrical pentane-1,3,5-triones, increasing the temperature dramatically shifted the equilibrium toward the more polar triketo-form. irb.hr However, the effect of temperature can be complex and may depend on the specific system and solvent. In some cases, cooling a solution in a non-protic solvent has been observed to shift the equilibrium towards the keto (thione-analogous) tautomer. beilstein-journals.orgbeilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 7 Methoxy 4 Methylquinoline 2 Thiol

High-Resolution NMR Spectroscopy for Structural Confirmation and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules and for probing dynamic processes such as tautomerism. For 7-Methoxy-4-methylquinoline-2-thiol, which can exist in equilibrium with its tautomeric thione form, 7-methoxy-4-methyl-1H-quinoline-2-thione, NMR spectroscopy provides critical insights into the predominant form in solution.

The thiol-thione tautomerism is a key feature of 2-mercaptoquinolines. In the case of this compound, the equilibrium between the thiol and thione forms can be investigated by analyzing the chemical shifts of the protons and carbons in the quinoline (B57606) ring system. The presence of a signal corresponding to an N-H proton is indicative of the thione tautomer.

Expected ¹H NMR Data:

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), a broad singlet corresponding to the N-H proton is anticipated at a downfield chemical shift, typically above 12 ppm, which is characteristic of the thione tautomer. rsc.org The protons on the quinoline ring would exhibit characteristic splitting patterns. The proton at position 8 would likely appear as a doublet, coupled to the proton at position 6. The protons at positions 5 and 6 would also show characteristic couplings. The methyl group at position 4 would present as a singlet, and the methoxy (B1213986) group at position 7 would also be a singlet.

Expected ¹³C NMR Data:

The most indicative signal in the ¹³C NMR spectrum for the thione tautomer is the C=S carbon, which is expected to resonate at a significantly downfield chemical shift, likely around 180 ppm. rsc.org The other carbon signals of the quinoline ring and the methyl and methoxy groups would appear at their characteristic chemical shifts.

The table below presents the ¹H and ¹³C NMR data for the analogous 7-methoxy-4-phenylquinoline-2(1H)-thione, which serves as a valuable reference. rsc.org

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm) | Multiplicity | J (Hz) | Assignment |

| N-H | 12.10 | s | - | 1-H |

| Aromatic | 7.57 – 7.50 | m | - | Phenyl-H |

| Aromatic | 7.30 – 7.28 | m | - | 5-H, 8-H |

| Aromatic | 7.19 | s | - | 3-H |

| Aromatic | 7.08 | dd | 7.2, 2.4 | 6-H |

| Methoxy | 4.00 | s | - | 7-OCH₃ |

| ¹³C NMR (150 MHz, DMSO-d₆) | δ (ppm) | Assignment |

| C=S | 180.20 | C-2 |

| Aromatic | 146.42 | C-7 |

| Aromatic | 146.32 | C-4 |

| Aromatic | 136.37 | C-8a |

| Aromatic | 132.00 | Phenyl-C |

| Aromatic | 130.39 | Phenyl-C |

| Aromatic | 129.57 | Phenyl-C |

| Aromatic | 129.25 | Phenyl-C |

| Aromatic | 129.21 | Phenyl-C |

| Aromatic | 124.84 | C-4a |

| Aromatic | 122.30 | C-5 |

| Aromatic | 118.00 | C-3 |

| Aromatic | 112.00 | C-6 |

| Methoxy | 56.89 | 7-OCH₃ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule. In the context of this compound, these techniques are crucial for confirming the presence of the methoxy, methyl, and particularly the thiol/thione functionalities.

Expected FT-IR Spectral Features:

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibration of the thione tautomer would appear in the range of 3400-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl and methoxy groups would be observed around 3100-2850 cm⁻¹. The C=C stretching vibrations of the quinoline ring are expected in the 1600-1450 cm⁻¹ region. A key band for the thione tautomer is the C=S stretching vibration, which is typically found in the region of 1200-1050 cm⁻¹. The C-O stretching of the methoxy group would likely appear as a strong band around 1250 cm⁻¹. Should the thiol tautomer be present, a weak S-H stretching band would be expected around 2550 cm⁻¹.

Expected Raman Spectral Features:

Raman spectroscopy provides complementary information to FT-IR. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, may show a stronger signal in the Raman spectrum. The aromatic ring vibrations are also typically strong in the Raman spectrum. The C-S-H bending mode, if the thiol tautomer is present, would be observable around 850 cm⁻¹.

The following table summarizes the expected vibrational frequencies for this compound based on the analysis of related quinoline and thiol compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H stretch (thione) | 3400-3200 | FT-IR |

| Aromatic C-H stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H stretch | 3000-2850 | FT-IR, Raman |

| S-H stretch (thiol) | ~2550 (weak) | FT-IR |

| C=C stretch (aromatic) | 1600-1450 | FT-IR, Raman |

| C=S stretch (thione) | 1200-1050 | FT-IR, Raman |

| C-O stretch (methoxy) | ~1250 | FT-IR |

| C-S-H bend (thiol) | ~850 | Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can precisely determine its elemental composition.

The molecular formula of this compound is C₁₁H₁₁NOS, which corresponds to a monoisotopic mass of approximately 205.0561 g/mol . nih.gov In HRMS, the detection of a molecular ion peak with this precise mass would confirm the elemental composition of the compound.

Expected Fragmentation Pattern:

The fragmentation of the molecular ion in the mass spectrometer would provide valuable structural information. Common fragmentation pathways for quinoline derivatives involve the cleavage of the quinoline ring system and the loss of substituents. For this compound, expected fragmentations could include the loss of the methyl radical (•CH₃) from the 4-position, the loss of the methoxy group (•OCH₃) or formaldehyde (B43269) (CH₂O) from the 7-position, and the loss of the thiol radical (•SH) or hydrogen sulfide (B99878) (H₂S) from the 2-position. The fragmentation pattern of the thione tautomer would likely involve the loss of a thiocarbonyl group (CS).

The HRMS data for the analogous 7-methoxy-4-phenylquinoline-2(1H)-thione shows the [M+H]⁺ ion at m/z 268.0793, which is consistent with its molecular formula C₁₆H₁₄NOS. rsc.org This provides confidence in predicting the molecular ion for the title compound.

| Ion | m/z (Expected) | Formula | Description |

| [M]⁺ | 205.0561 | C₁₁H₁₁NOS⁺ | Molecular Ion |

| [M-CH₃]⁺ | 190.0326 | C₁₀H₈NOS⁺ | Loss of methyl radical |

| [M-OCH₃]⁺ | 174.0455 | C₁₀H₈NS⁺ | Loss of methoxy radical |

| [M-SH]⁺ | 172.0711 | C₁₁H₁₀NO⁺ | Loss of thiol radical |

| [M-CS]⁺ | 161.0841 | C₁₀H₁₁NO⁺ | Loss of thiocarbonyl (from thione) |

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction study of this compound would provide definitive evidence of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

This technique would unambiguously determine whether the compound exists as the thiol or the thione tautomer in the solid state. The C-S and C=S bond lengths are significantly different, as are the C-N and C=N bond lengths within the quinoline ring, which would allow for a clear distinction between the two tautomers.

Furthermore, X-ray diffraction would reveal the crystal packing arrangement, highlighting any intermolecular hydrogen bonding involving the N-H group of the thione tautomer and the sulfur atom, or the S-H group of the thiol tautomer. Pi-stacking interactions between the quinoline ring systems of adjacent molecules could also be observed.

While specific crystallographic data for this compound is not available in the searched literature, the Cambridge Structural Database contains an entry for the parent compound, 2(1H)-Quinolinethione. This structure would serve as a valuable reference for comparison.

UV-Visible Spectroscopy for Electronic Transitions and Tautomeric Insights

UV-Visible spectroscopy probes the electronic transitions within a molecule and can provide valuable information about conjugation and the presence of chromophores. For this compound, this technique is particularly useful for studying the thiol-thione tautomerism, as the two tautomers are expected to have different electronic absorption spectra.

The quinoline ring system is a chromophore, and its absorption spectrum is influenced by the substituents. The thiol and thione tautomers have different arrangements of double bonds and lone pairs, leading to distinct electronic transitions. The thione tautomer, with its extended conjugation involving the C=S group, is expected to absorb at a longer wavelength (a bathochromic or red shift) compared to the thiol tautomer.

By recording the UV-Visible spectrum in different solvents of varying polarity, it is possible to investigate the position of the tautomeric equilibrium. Polar solvents may favor the more polar thione tautomer, leading to an increase in the intensity of the longer-wavelength absorption band.

For related quinoline-2-thiol (B7765226) derivatives, it has been shown that the thione tautomer is the major form in solution, and this is confirmed by the absorption spectra. The thione tautomer typically exhibits strong absorption bands at longer wavelengths compared to the calculated spectrum of the thiol tautomer.

| Tautomer | Expected λmax (nm) | Description |

| Thiol | Shorter wavelength | π → π* transitions of the quinoline ring |

| Thione | Longer wavelength | π → π* and n → π* transitions involving the C=S chromophore |

Theoretical and Computational Investigations of 7 Methoxy 4 Methylquinoline 2 Thiol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 7-Methoxy-4-methylquinoline-2-thiol. noveltyjournals.compeerj.com DFT methods are used to calculate various quantum chemical descriptors that provide a deeper understanding of a molecule's stability and reactivity. noveltyjournals.comajchem-a.comresearchgate.net

A key aspect of quinoline-2-thiol (B7765226) derivatives is the existence of a tautomeric equilibrium between the thiol and thione forms. semanticscholar.orgresearchgate.net Quantum mechanical calculations have been employed to determine the predominant tautomer. For the parent quinoline-2-thiol, DFT calculations at the B3LYP level predict that the thione form is more stable, accounting for 99.9% of the population with an energy difference of 5.83 kcal/mol. semanticscholar.orgresearchgate.net This theoretical prediction is often confirmed by comparing calculated and experimental absorption spectra. semanticscholar.orgresearchgate.net

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and its resistance to charge transfer. scielo.br For instance, in related quinolinone derivatives, a larger HOMO-LUMO gap suggests higher kinetic stability. scielo.br

Conformational Analysis and Energy Landscapes of this compound

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of this compound, which in turn influences its physical, chemical, and biological properties. The presence of substituents on the quinoline (B57606) ring can significantly affect the molecule's conformational preferences and energy landscape. acs.orgacs.orgnih.gov

In the solid state, the crystal packing and supramolecular arrangement are influenced by intermolecular interactions, which can be studied using X-ray crystallography and computational models. scielo.br For example, in similar quinolinone derivatives, differences in crystal packing have been attributed to the nature of the substituent groups. scielo.br Understanding the conformational landscape is crucial for predicting how the molecule will interact with other molecules, including biological targets.

Molecular Docking and Molecular Dynamics Simulations of this compound with Biological Targets (Conceptual Framework)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, such as proteins and enzymes. researchgate.netmdpi.com These methods are fundamental in drug discovery and design, providing a conceptual framework for understanding potential biological activity. nih.govnih.gov

Molecular Docking predicts the preferred binding orientation of a ligand to a target protein. This method helps in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.netresearchgate.net For instance, docking studies on various quinoline derivatives have revealed crucial interactions with the active sites of enzymes like Inositol-3-phosphate synthase and penicillin-binding proteins. researchgate.netsemanticscholar.org In the context of this compound, docking could be used to screen for potential biological targets and to understand the structural basis of its activity.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-protein complex over time. researchgate.netnih.govacs.org Starting from a docked pose, MD simulations can assess the stability of the binding and the flexibility of both the ligand and the protein. mdpi.com These simulations can reveal conformational changes upon ligand binding and provide a more realistic picture of the interactions in a physiological environment. nih.gov For example, MD simulations have been used to study the stability of quinoline derivatives bound to acetylcholinesterase and SARS-CoV-2 main protease. researchgate.netnih.gov

QSAR Studies for Understanding Structure-Activity Relationships (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry and drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.comresearchgate.net For quinoline derivatives, QSAR models are developed to predict their activity against various targets, such as cancer cells or pathogens. nih.govnih.govnih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a dataset. These descriptors can be constitutional, physicochemical, topological, or quantum chemical in nature. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and machine learning algorithms, are then used to build a predictive model. nih.govresearchgate.net

The reliability and predictive power of a QSAR model are assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. nih.govmdpi.com For example, a 3D-QSAR study on quinoline-based compounds with anti-gastric cancer activity yielded a model with high correlation coefficients, indicating its robustness. nih.gov

Contour maps generated from 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can visualize the regions where steric and electrostatic properties are favorable or unfavorable for activity, providing valuable guidance for the design of new, more potent derivatives. nih.gov While specific QSAR studies on this compound are not detailed in the provided context, the general framework is highly applicable to understanding its structure-activity relationships. For instance, studies on 7-substituted 4-aminoquinolines have shown that the nature of the substituent at the 7-position significantly impacts antimalarial activity. nih.gov

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure elucidation and for interpreting experimental data.

UV-Vis Spectra: Time-dependent density functional theory (TD-DFT) is a common method for calculating the electronic absorption spectra of molecules. semanticscholar.orgresearchgate.net For quinoline-2-thiol, TD-DFT calculations have been used to confirm the predominance of the thione tautomer by showing that its calculated spectrum matches well with the experimental one. semanticscholar.orgresearchgate.net The calculated spectrum for the thione tautomer of quinoline-2-thiol shows strong bands at 358.8 nm and 269.8 nm, which correspond well to the experimental bands at 372 nm and 273 nm. semanticscholar.orgresearchgate.net

NMR Chemical Shifts: DFT is also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govnih.gov These predictions can aid in the assignment of experimental NMR signals and confirm the proposed molecular structure. For example, in a study of quinoline-thiosemicarbazide derivatives, the calculated chemical shifts were in agreement with the experimental data, confirming the structures of the synthesized compounds. nih.gov The ¹³C NMR signal for the C=S group in these derivatives was a key diagnostic peak. nih.gov

Infrared (IR) Spectra: Theoretical calculations can also predict vibrational frequencies, which correspond to the peaks in an IR spectrum. scielo.br Comparing the calculated and experimental IR spectra can help in identifying characteristic functional groups and confirming the molecular structure. For instance, for novel quinolinone derivatives, the calculated IR spectra showed good agreement with the experimental values for vibrations such as C=C stretching and C-Cl stretching. scielo.br

Table of Predicted Spectroscopic Data for a Generic Quinoline-2-thione Derivative This table is illustrative and based on general findings for similar compounds, not specific experimental data for this compound.

| Spectroscopic Technique | Predicted Property | Typical Value Range/Observation |

|---|---|---|

| UV-Vis | λmax (Thione form) | ~360-375 nm and ~270-275 nm |

| ¹³C NMR | Chemical Shift (C=S) | ~180 ppm |

| IR | Vibrational Frequency (C=S) | ~1210-1220 cm⁻¹ |

| IR | Vibrational Frequency (N-H) | ~3100-3300 cm⁻¹ |

Coordination Chemistry of 7 Methoxy 4 Methylquinoline 2 Thiol As a Ligand

Ligand Design Principles and Coordination Modes of Quinoline-2-thiols

Quinoline-2-thiols, including the titular compound 7-Methoxy-4-methylquinoline-2-thiol, are a fascinating class of ligands due to their potential for tautomerism and their ambidentate nature. The ligand can exist in two tautomeric forms: the thiol form and the thione form (7-methoxy-4-methyl-1H-quinoline-2-thione). nih.gov This duality plays a crucial role in its coordination behavior.

The design of ligands based on the quinoline (B57606) scaffold is a prominent area of research, particularly in the development of therapeutic agents and catalysts. The substituents on the quinoline ring can be systematically varied to fine-tune the electronic and steric properties of the ligand, thereby influencing the stability, structure, and reactivity of its metal complexes. In the case of this compound, the methoxy (B1213986) group at the 7-position acts as an electron-donating group, which can influence the electron density on the quinoline ring system and the donor atoms. The methyl group at the 4-position provides steric bulk, which can affect the geometry of the resulting metal complexes.

Quinoline-2-thiols typically coordinate to metal ions in one of the following modes:

Monodentate coordination: The ligand can bind to a metal center through either the sulfur atom or the nitrogen atom. Coordination through the soft sulfur atom is generally favored with soft metal ions, according to the Hard and Soft Acids and Bases (HSAB) principle.

Bidentate chelation: The ligand can act as a bidentate chelating agent, coordinating to the metal ion through both the nitrogen atom of the quinoline ring and the deprotonated sulfur atom of the thiol group. This forms a stable five-membered chelate ring, which is a common coordination mode for this class of ligands.

Bridging coordination: In polynuclear complexes, the thiolato sulfur atom can bridge two or more metal centers.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the presence of other ligands, and the stoichiometry of the reactants.

Synthesis and Characterization of Metal Complexes of this compound

While specific literature detailing the synthesis of metal complexes with this compound is scarce, general methods for the preparation of transition metal complexes with similar quinoline-2-thiol (B7765226) ligands can be extrapolated.

Complexation with Transition Metals

The synthesis of transition metal complexes of this compound would likely involve the reaction of a suitable metal salt (e.g., chlorides, acetates, or nitrates) with the ligand in an appropriate solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the thiol group, leading to the formation of a metal-thiolate bond.

A general synthetic procedure could be as follows: An alcoholic solution of the transition metal salt would be added to a solution of this compound in the same solvent. The reaction mixture would then be stirred, possibly with gentle heating, to promote complex formation. The resulting metal complex, if insoluble, would precipitate out of the solution and could be collected by filtration, washed, and dried. Recrystallization from a suitable solvent could be employed for purification.

The characterization of these hypothetical complexes would involve a suite of spectroscopic and analytical techniques to determine their structure and properties. These would include:

Elemental Analysis: To determine the empirical formula of the complex and the metal-to-ligand ratio.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand. A shift in the ν(C=S) and ν(C=N) stretching frequencies upon complexation would provide evidence of coordination through the sulfur and nitrogen atoms, respectively.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about its geometry and the nature of the metal-ligand bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state.

Magnetic Susceptibility Measurements: To determine the magnetic moment of the complex, which indicates the number of unpaired electrons and provides insight into the oxidation state and geometry of the metal center.

| Hypothetical Transition Metal Complex | Expected Synthetic Method | Potential Characterization Techniques |

| [M(7-MeO-4-Me-qt)₂] (M = Co, Ni, Cu, Zn) | Reaction of the corresponding metal(II) acetate (B1210297) with the ligand in a 1:2 molar ratio in ethanol (B145695). | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility |

| [Fe(7-MeO-4-Me-qt)₃] | Reaction of iron(III) chloride with the ligand in a 1:3 molar ratio in methanol (B129727) with a base. | Elemental Analysis, IR, UV-Vis, Magnetic Susceptibility, Mössbauer Spectroscopy |

| [Ru(7-MeO-4-Me-qt)₂(PPh₃)₂] | Reaction of [RuCl₂(PPh₃)₃] with the ligand and a base in a suitable organic solvent. | Elemental Analysis, IR, UV-Vis, ¹H NMR, ³¹P NMR |

| 7-MeO-4-Me-qt refers to the deprotonated form of this compound. | ||

| Note: The information in this table is hypothetical and based on general synthetic procedures for related complexes. No specific experimental data for these complexes was found in the searched literature. |

Complexation with Lanthanide and Actinide Ions (if applicable)

The coordination chemistry of lanthanide and actinide ions with sulfur-donor ligands is less developed compared to that of transition metals. These hard metal ions generally prefer to coordinate with hard donor atoms like oxygen. However, the use of soft sulfur-donor ligands in the separation of actinides from lanthanides has shown promise, suggesting that interactions are possible. acs.org

The complexation of this compound with lanthanide and actinide ions would likely require specific reaction conditions to favor coordination. The larger ionic radii of these f-block elements could lead to complexes with higher coordination numbers. nih.gov The bonding in such complexes is expected to be primarily electrostatic. nih.gov

Given the lack of specific reports, any discussion on the synthesis and characterization of lanthanide and actinide complexes with this compound remains speculative. Research in this area would be of fundamental interest to expand the coordination chemistry of these important elements. rsc.orgacs.org

Spectroscopic and Structural Analysis of this compound Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their properties and reactivity. While no specific structural data for complexes of this compound are available, the analysis would follow established methods.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, the presence of a band associated with the C=S stretching vibration would be indicative of the thione tautomer in the solid state. Upon complexation via the sulfur atom, this band would be expected to shift to a lower frequency. Changes in the vibrational frequencies of the quinoline ring, particularly those associated with the C=N bond, would suggest coordination of the nitrogen atom.

NMR Spectroscopy: For diamagnetic complexes, changes in the chemical shifts of the protons and carbons of the ligand upon coordination would provide valuable structural information. The disappearance of the N-H proton signal (in the thione form) or the S-H proton signal (in the thiol form) would confirm deprotonation upon complexation.

UV-Visible Spectroscopy: The electronic spectra of the complexes would likely exhibit bands arising from intra-ligand transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions (for transition metals). The position and intensity of these bands would be dependent on the metal ion and the coordination geometry.

Structural Analysis:

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state structure of a crystalline complex. It would provide precise information on bond lengths, bond angles, coordination geometry around the metal center, and intermolecular interactions. Based on related structures, bidentate N,S-chelation is a highly probable coordination mode.

| Spectroscopic/Structural Technique | Expected Observations for a [M(7-MeO-4-Me-qt)n] Complex |

| Infrared Spectroscopy | Shift of the ν(C=S) band to lower wavenumbers. Shift in the ν(C=N) band. |

| ¹H NMR Spectroscopy (for diamagnetic complexes) | Shift in the aromatic and methyl proton signals of the ligand. Absence of the N-H or S-H proton signal. |

| UV-Visible Spectroscopy | Presence of intra-ligand, LMCT, and potentially d-d transition bands. |

| Single-Crystal X-ray Diffraction | Determination of the precise coordination geometry (e.g., tetrahedral, square planar, octahedral), bond lengths (M-S, M-N), and bond angles. |

| Note: This table presents expected outcomes based on the analysis of similar metal complexes. No specific spectroscopic or structural data for complexes of this compound were found in the searched literature. |

Stability and Reactivity of this compound Metal Complexes

The stability of metal complexes is a critical factor for their practical applications. The stability of complexes formed with this compound would be influenced by several factors:

The Chelate Effect: Bidentate chelation by the ligand would lead to the formation of thermodynamically more stable complexes compared to analogous monodentate ligands.

The Nature of the Metal Ion: The stability of the complexes would be expected to follow the Irving-Williams series for divalent transition metal ions (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺).

The pH of the Solution: The stability of the complexes would be pH-dependent, as protonation of the ligand at low pH would compete with metal ion coordination.

The reactivity of these complexes would be centered around the metal ion and the coordinated ligand. The metal center could participate in redox reactions, and the coordinated ligand could undergo reactions such as oxidation of the sulfur atom or substitution of the ligand itself.

Currently, there is no published data on the formation constants or detailed reactivity studies for metal complexes of this compound. Such studies would be essential to quantify their stability and explore their potential reactivity patterns.

Applications of this compound Metal Complexes in Catalysis

Transition metal complexes are widely used as catalysts in a variety of organic transformations. Quinoline-based ligands have been successfully employed in the development of catalysts for reactions such as C-C and C-N bond formation. researchgate.netias.ac.in Metal complexes containing sulfur-donor ligands have also shown catalytic activity in various reactions. nih.gov

Given these precedents, it is conceivable that metal complexes of this compound could exhibit catalytic activity. The combination of a redox-active metal center and a tunable ligand environment could be beneficial for catalytic processes. For instance, copper complexes of quinoline-based ligands have been shown to be effective photoredox catalysts for atom transfer radical addition (ATRA) reactions. rsc.org Ruthenium complexes with related ligands have been investigated for their catalytic activity in the synthesis of quinolines. researchgate.net

However, without experimental studies, any discussion of the catalytic applications of this compound metal complexes remains speculative. Future research in this area would be necessary to explore and establish their potential as catalysts.

| Potential Catalytic Application | Relevant Metal Center | Rationale based on Related Systems |

| Cross-Coupling Reactions | Palladium, Nickel | Quinoline-based ligands are known to be effective in various cross-coupling reactions. |

| Oxidation/Reduction Reactions | Iron, Ruthenium, Copper | The redox-active nature of these metals combined with the sulfur-donor ligand could facilitate electron transfer processes. |

| Photoredox Catalysis | Copper, Ruthenium | Quinoline-based ligands can be designed to have favorable photophysical properties for photoredox catalysis. rsc.org |

| Note: This table is based on the known catalytic activities of complexes with structurally similar ligands. No specific catalytic applications for metal complexes of this compound have been reported in the searched literature. |

Biological Interaction Mechanisms of 7 Methoxy 4 Methylquinoline 2 Thiol in Vitro Studies

Investigation of Molecular Targets and Pathways

The biological activity of a compound is intrinsically linked to its interactions with molecular targets within the cell. For 7-Methoxy-4-methylquinoline-2-thiol, the investigation into these targets and pathways relies heavily on data from analogous structures.

Enzymatic Inhibition Studies (e.g., PARP-1 Inhibition, Tubulin Binding)

While direct enzymatic inhibition studies for this compound are not extensively reported in the literature, the quinoline (B57606) and quinazoline (B50416) scaffolds are known to interact with several key enzymes.

Tubulin Binding: There is compelling evidence that derivatives of the quinoline scaffold can act as potent inhibitors of tubulin polymerization. For instance, a structurally related, more complex molecule, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a highly potent tubulin polymerization inhibitor that targets the colchicine (B1669291) binding site. This compound demonstrated significant cytotoxic activity with GI50 values in the nanomolar range (1.9–3.2 nM) and an IC50 for tubulin assembly of 0.77 μM. Mechanistic studies revealed that it disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase. The methoxy (B1213986) group on the quinoline ring of related compounds has been shown to form a hydrogen bond with the Cys241 residue on β-tubulin, a key interaction for binding at the colchicine site. Given these findings, it is plausible that this compound could also exhibit tubulin binding activity, although this requires direct experimental confirmation.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibitors are of significant interest in cancer therapy. Certain nitrogenous bases and heterocyclic compounds have been shown to inhibit PARP-1. For example, 7-methylguanine, a natural compound, inhibits PARP-1 by competing with the substrate NAD+ and binding to the enzyme's active site. Furthermore, a series of pyrazolo[1,5-a]quinazolin-5(4H)-one derivatives have been identified as potent PARP-1 inhibitors. While these compounds are structurally distinct from this compound, the presence of the quinoline-like scaffold in some PARP-1 inhibitors suggests a potential, yet unproven, avenue for the biological activity of this compound.

Receptor Binding Interactions

As of the current literature, specific in vitro studies detailing the binding interactions of this compound with specific cellular receptors have not been reported. The evaluation of its binding affinity to a panel of receptors would be necessary to identify any potential receptor-mediated signaling pathways it might modulate.

DNA/RNA Interaction Mechanisms

There is currently no direct evidence from in vitro studies to suggest that this compound interacts directly with DNA or RNA. While some quinoline derivatives are known to intercalate into DNA, this is not a universal property of this class of compounds. Further biophysical studies would be required to determine if this compound has any affinity for nucleic acids.

Structure-Activity Relationship (SAR) Studies for Biological Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound, we can infer potential SAR from studies on related quinoline derivatives.

The substitution pattern on the quinoline ring is critical for biological activity. Studies on a series of 4-aminoquinolines have shown that the nature of the substituent at the 7-position significantly influences the compound's physicochemical properties and antiplasmodial activity. Electron-withdrawing groups at the 7-position were found to lower the pKa of the quinoline ring nitrogen, which in turn affects the compound's accumulation in the parasite's food vacuole. In the case of this compound, the methoxy group at the 7-position is an electron-donating group, which would be expected to increase the basicity of the quinoline nitrogen compared to unsubstituted or electron-withdrawing group-substituted quinolines. This modification would influence the compound's ionization state at physiological pH and its potential interactions with biological targets.

The methyl group at the 4-position can also contribute to the molecule's activity, potentially through steric interactions with a binding site or by influencing the electronic properties of the quinoline ring system.

The thiol group at the 2-position is a key feature. Its ability to exist in tautomeric equilibrium with the thione form can influence the compound's hydrogen bonding capacity and its potential to act as a metal chelator. Furthermore, the presence of a thiol group introduces the possibility of forming disulfide bonds with cysteine residues in proteins, a mechanism that can lead to covalent enzyme inhibition or modulation of protein function.

A summary of the physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C11H11NOS | PubChem |

| Molecular Weight | 205.28 g/mol | PubChem |

| XLogP3-AA | 1.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Cellular Uptake and Intracellular Localization Mechanisms (In Vitro)

The ability of a compound to exert an intracellular effect is contingent on its ability to cross the cell membrane. The presence of a thiol group in this compound suggests the possibility of a specific uptake mechanism known as thiol-mediated uptake. This process involves the interaction of the compound's thiol group with thiols present on the cell surface (exofacial thiols). This can facilitate the cellular association and subsequent internalization of the molecule. The mechanism often involves a thiol-disulfide exchange with proteins on the plasma membrane.

Once inside the cell, the intracellular localization of this compound would depend on its physicochemical properties. Its moderate lipophilicity, as indicated by its XLogP3-AA value of 1.8, suggests it may be able to diffuse across intracellular membranes. If it does indeed bind to tubulin, it would be expected to localize to the cytoplasm and associate with the microtubule network.

Modulatory Effects on Specific Biological Processes (In Vitro)

Based on the enzymatic inhibition profile of structurally related compounds, this compound may modulate several key biological processes in vitro.

The most probable effect, based on the potent activity of the related compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, is the disruption of microtubule dynamics. Inhibition of tubulin polymerization leads to a cascade of cellular events, including:

Cell Cycle Arrest: Disruption of the mitotic spindle typically causes cells to arrest in the G2/M phase of the cell cycle.

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death.

The table below summarizes the in vitro activity of the related tubulin inhibitor, providing a benchmark for the potential potency of this class of compounds.

| Compound | Target | In Vitro Activity | Cell Line | Source |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Tubulin Polymerization | GI50: 1.9-3.2 nM | Human cancer cell lines | |

| IC50 (tubulin assembly): 0.77 μM | ||||

| Colchicine Binding Inhibition: 99% at 5 μM |

It must be reiterated that these are inferred effects based on a more complex, albeit structurally related, molecule. Direct in vitro studies on this compound are necessary to confirm these potential modulatory effects on biological processes.

Advanced Analytical and Sensing Applications of 7 Methoxy 4 Methylquinoline 2 Thiol

Fluorescent Chemosensors for Metal Ions (e.g., Hg²⁺, Ag⁺, Cu²⁺)

Research on quinoline-2-thiol (B7765226) and its alkylated derivatives has shown that these compounds can act as fluorescent sensors for heavy metal ions. researchgate.netsemanticscholar.org The general principle involves the quenching of fluorescence upon chelation with metal ions such as mercury (Hg²⁺), silver (Ag⁺), and copper (Cu²⁺). semanticscholar.org However, specific studies detailing the performance of 7-Methoxy-4-methylquinoline-2-thiol, including its selectivity, sensitivity, and detection limits for these particular ions, are not present in the surveyed literature.

pH Sensing Capabilities

The fluorescence of alkylated quinoline-2-thiol derivatives has been observed to be pH-dependent. researchgate.net A decrease in fluorescence intensity is typically noted as the pH shifts from basic to acidic, a change attributed to the protonation of the quinoline (B57606) nitrogen. google.com This suggests that this compound could potentially function as a pH sensor. Nevertheless, specific titration curves and the precise pKa value for this compound are not documented in the available research.

Detection of Oxidizing Agents and Electrophilic Species (e.g., HNO)

A significant application of the quinoline-2-thiol core structure is in the detection of nitroxyl (B88944) (HNO), a molecule of interest in cardiovascular research. researchgate.netsemanticscholar.org Unlike its alkylated derivatives, the parent quinoline-2-thiol is non-fluorescent but exhibits an increase in fluorescence upon exposure to HNO. researchgate.netsemanticscholar.org This "turn-on" response is a desirable feature for a sensor. It is plausible that this compound could be investigated for similar reactivity, but no such studies have been found.

Mechanisms of Signal Transduction in Sensing Applications (e.g., Photoinduced Electron Transfer, Protonation/Deprotonation)

The primary mechanism for the quenching of fluorescence in alkylated quinoline-2-thiol derivatives in the presence of metal ions is believed to be photoinduced electron transfer (PET) from the sulfur atom to the excited quinoline fluorophore. researchgate.netsemanticscholar.org For pH sensing, the signal transduction is based on the protonation and deprotonation of the quinoline nitrogen, which alters the electronic properties of the molecule and, consequently, its fluorescence. google.com While these mechanisms are well-established for the general class of compounds, their specific application and characterization for this compound are not detailed in the literature.

Integration into Analytical Techniques (e.g., Chromatography Detection Reagents)

There is no available information to suggest that this compound has been integrated as a detection reagent in analytical techniques such as chromatography. Such applications would require a thorough understanding of its reactivity and spectroscopic properties, which is currently lacking.

Potential Applications in Material Science and Advanced Functional Materials

Role as Components in Light-Emitting Diodes (LEDs)

The inherent luminescent properties of the quinoline (B57606) scaffold make its derivatives promising candidates for use in organic light-emitting diodes (OLEDs). Quinoline-based compounds are known to exhibit fluorescence, a key characteristic for light-emitting materials. nih.gov The introduction of various functional groups to the quinoline ring can modulate the electronic and photophysical properties, allowing for the tuning of emission colors and efficiencies.

While direct studies on the application of 7-Methoxy-4-methylquinoline-2-thiol in LEDs are not yet prevalent, research on other quinoline derivatives has demonstrated their potential as light emitters. nih.govnih.gov The presence of the methoxy (B1213986) group (an electron-donating group) and the conjugated π-system of the quinoline ring in this compound could contribute to intramolecular charge transfer (ICT) characteristics, which are often beneficial for achieving high fluorescence quantum yields. The thiol group also offers a site for further functionalization or coordination with metal complexes, which can be used to create phosphorescent materials for highly efficient OLEDs. The synthesis of various light-emitting quinoline derivatives has been a subject of significant research, with some compounds showing potential for green and blue light emission. nih.gov

Table 1: Photophysical Properties of Selected Light-Emitting Quinoline Derivatives

| Compound/Derivative | Emission Color | Quantum Yield (Φ) | Key Features |

| Amine-substituted quinoline | Green | 0.78 | Enhanced fluorescence due to amino group substitution. nih.gov |

| General Quinoline Scaffolds | Tunable | Varies | Potential for use in OLEDs and biomolecular markers. nih.gov |

| 8-Fluoro-4-hydroxy-2-methylquinoline | Not specified | Not specified | Used in the synthesis of dyes for dye-sensitized solar cells (DSSCs) and OLEDs. nih.gov |

This table is illustrative and features data for related quinoline derivatives to indicate the potential of the compound class.

Application in Sensor Technologies (beyond analytical chemosensors)

The structural features of this compound make it a compelling candidate for the development of advanced sensor technologies. The quinoline-2-thiol (B7765226) moiety itself has been shown to be a versatile platform for creating fluorescent sensors. researchgate.netsemanticscholar.org These sensors often operate on the principle of fluorescence quenching or enhancement upon interaction with specific analytes.

Alkylated quinoline-2-thiol derivatives have been reported to exhibit fluorescence that is sensitive to changes in pH and the presence of metal ions. researchgate.netsemanticscholar.org This suggests that materials incorporating this compound could be developed for applications such as environmental monitoring or as indicators in smart materials where a change in local chemical environment needs to be detected. The thiol group is a known strong chelator for heavy metal ions, and its presence in the molecule provides a specific binding site. researchgate.netsemanticscholar.org

Furthermore, quinoline-based hydrazone derivatives have been investigated as optical chemosensors for biocides like tributyltin (TBT), where the interaction leads to a distinct color change and the appearance of fluorescence. mdpi.com This opens up possibilities for creating specialized sensor materials for detecting specific environmental pollutants. The development of quinoline-based two-photon fluorescent probes for monitoring intracellular free zinc ions also highlights the potential for creating highly sensitive and specific sensor systems. acs.org

Development of Hybrid Nanomaterials

The integration of organic molecules like this compound with inorganic nanomaterials can lead to the creation of hybrid materials with synergistic properties and novel functionalities. The synthesis of quinoline derivatives has been shown to be catalyzed by nanoparticles, indicating a strong interaction between the two components.

For instance, magnetic nanoparticles have been employed as catalysts for the synthesis of various quinoline derivatives. nih.gov This approach not only offers a green and sustainable method for synthesis but also opens the door to creating magnetic hybrid materials where the quinoline derivative is anchored to the nanoparticle surface. Such materials could have applications in targeted drug delivery, bio-imaging, or as recyclable catalysts.

Moreover, titanium dioxide (TiO2) nanoparticles have been used as an effective heterogeneous catalyst for the synthesis of quinoline derivatives. researchgate.net This suggests the potential for creating TiO2-quinoline hybrid materials. Given the photocatalytic properties of TiO2, such hybrids could be explored for applications in photocatalysis, where the quinoline moiety could act as a photosensitizer, enhancing the efficiency of the material under visible light. The thiol group in this compound could also serve as a strong anchoring group for binding to the surface of various metal or semiconductor nanoparticles.

Corrosion Inhibition Properties

Quinoline and its derivatives are well-documented as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. electrochemsci.org

The molecular structure of this compound is highly conducive to corrosion inhibition. The quinoline ring, with its high electron density, can interact with the vacant d-orbitals of metal atoms. researchgate.net Furthermore, the presence of heteroatoms, namely nitrogen in the quinoline ring and the sulfur atom in the thiol group, provides active centers for strong coordination with the metal surface. electrochemsci.org The methoxy group (-OCH3) is an electron-donating group that can enhance the electron density on the quinoline ring, thereby strengthening the adsorption process and improving the inhibition efficiency. researchgate.net

Studies on various quinoline derivatives have shown that the presence of polar functional groups like hydroxyl (-OH), methoxy (–OMe), and amino (–NH2) significantly enhances their corrosion inhibition performance. researchgate.netresearchgate.net The thiol group is also known to form strong bonds with metal surfaces. Therefore, it is highly probable that this compound would exhibit excellent corrosion inhibition properties for metals such as mild steel in acidic media. Research on a new quinoline derivative, 5-benzyl-8-propoxyquinoline (5BPQ), has demonstrated a maximum inhibition efficiency of 97.7% for Q235 steel in sulfuric acid. electrochemsci.org

Table 2: Corrosion Inhibition Efficiency of Selected Quinoline Derivatives

| Inhibitor | Metal | Medium | Maximum Inhibition Efficiency (%) | Reference |

| N'-(2-hydroxybenzylidene)-2-(quinolin-8-yloxy)acetohydrazide (NHQA) | Mild Steel | 1 M HCl | 93.4 | biointerfaceresearch.com |

| 5-benzyl-8-propoxyquinoline (5BPQ) | Q235 Steel | H2SO4 | 97.7 | electrochemsci.org |

| General Quinoline Derivatives | Various | Acidic | High | researchgate.netresearchgate.net |

This table provides data for related quinoline derivatives to illustrate the potential of this compound as a corrosion inhibitor.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 7-Methoxy-4-methylquinoline-2-thiol

Currently, dedicated research focusing explicitly on this compound is not prominent in the published literature. Its existence is noted in chemical databases, but in-depth studies of its synthesis, reactivity, and application are lacking. The research landscape is therefore defined by the broader context of quinoline (B57606) chemistry. Studies on analogous compounds, such as 6-methoxy-4-methylquinoline-2-thiol (B3053239) and various quinolin-2(1H)-one derivatives, suggest that the 7-methoxy and 4-methyl substitutions, combined with the reactive 2-thiol group, could impart unique properties. orientjchem.orgresearchgate.net The thione-thiol tautomerism characteristic of 2-mercaptoquinolines is a critical feature, influencing reactivity and coordination behavior. researchgate.netsemanticscholar.org Research on related structures has established their potential in coordination chemistry, as precursors for fluorescent materials, and as scaffolds for biologically active agents. growingscience.comorganic-chemistry.orgrsc.org This broader knowledge base serves as the primary guide for postulating future research directions for the title compound.

Unexplored Avenues in Synthesis and Derivatization

The development of novel and efficient synthetic routes is a fundamental prerequisite for the exploration of this compound.

Novel Synthetic Strategies: While classical methods like the Conrad-Limpach or Knorr quinoline syntheses followed by thionation could be employed, future work should focus on more modern and efficient approaches. Multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step, represent a highly attractive avenue. nih.gov For instance, a one-pot synthesis starting from readily available anilines, β-ketoesters, and a sulfur source could provide a streamlined and atom-economical route. Another promising direction is the C-H functionalization of pre-formed 7-methoxy-4-methylquinoline (B1314273) N-oxides with a sulfur-transfer reagent, a method that has proven effective for other quinoline-2-thiones. organic-chemistry.org